molecular formula C18H19N3O B5747454 (4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one

(4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one

Cat. No.: B5747454
M. Wt: 293.4 g/mol
InChI Key: BOUAFVMSMXSUPJ-GZTJUZNOSA-N
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Description

(4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one typically involves the condensation of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate using sodium acetate as a catalyst . This one-pot protocol is efficient and yields the desired pyrazole-pyrazol-3-one hybrid analogs .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce alkyl or aryl groups into the pyrazole ring.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A well-known pyrazole derivative used as an anti-inflammatory drug.

    Sildenafil: Another pyrazole derivative used for treating erectile dysfunction.

    Sulfaphenazole: A pyrazole-based antibiotic.

Uniqueness

What sets (4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one apart is its unique combination of a pyrazole ring with a trimethylpyrrole moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

(4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-10-15(14(3)20(12)4)11-17-13(2)19-21(18(17)22)16-8-6-5-7-9-16/h5-11H,1-4H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUAFVMSMXSUPJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C=C2C(=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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